Abiraterone

Catalog No.
S548891
CAS No.
154229-19-3
M.F
C24H31NO
M. Wt
349.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone

CAS Number

154229-19-3

Product Name

Abiraterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N

Synonyms

17-(3-pyridyl)androsta-5,16-dien-3beta-ol, abiraterone, CB 7598, CB-7598, CB7598

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O

Mechanism of Action:

Abiraterone acetate, also known by its brand name Zytiga®, is a medication approved by the US Food and Drug Administration (FDA) for the treatment of castration-resistant prostate cancer (CRPC) []. Its primary mechanism of action involves inhibiting the enzyme 17α-hydroxylase and C17,20-lyase, both of which are crucial for the production of androgens in the body, including testosterone []. These enzymes are collectively known as cytochrome P450 17A1 (CYP17A1) []. By blocking androgen production, abiraterone aims to starve prostate cancer cells, which often rely on androgens for growth and survival [, ].

Clinical Efficacy in CRPC:

Extensive clinical research has established abiraterone's efficacy in treating CRPC. Multiple phase II and III clinical trials have demonstrated significant improvements in overall survival, progression-free survival, and other clinical outcomes for patients with CRPC treated with abiraterone compared to placebo [, , ]. These findings have led to the FDA approval of abiraterone in combination with prednisone for the treatment of metastatic CRPC, both before and after docetaxel chemotherapy [, ].

Ongoing Research:

While abiraterone has become a cornerstone therapy for CRPC, research continues to explore its potential applications and optimize its use. Ongoing research efforts are focused on:

  • Combination therapies: Investigating the effectiveness of combining abiraterone with other anti-cancer agents or novel therapies to potentially improve treatment outcomes [].
  • Identifying resistance mechanisms: Understanding how prostate cancer cells develop resistance to abiraterone treatment and developing strategies to overcome this resistance [].
  • Exploring new indications: Studying the potential application of abiraterone for the treatment of other hormone-sensitive cancers or other stages of prostate cancer [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

4.6

Appearance

White Solid

Melting Point

224-226 °C

UNII

G819A456D0

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in combination with prednisone for the treatment of metastatic, castration-resistant prostate cancer.
FDA Label
Zytiga is indicated with prednisone or prednisolone for:, , the treatment of metastatic castration resistant prostate cancer in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated, the treatment of metastatic castration resistant prostate cancer in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.,

Livertox Summary

Abiraterone is an antiandrogen used to treat metastatic, castration-resistant prostate cancer. Abiraterone is associated with a not uncommon rate of serum enzyme elevation during therapy, but has not been clearly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Pharmacology

Abiraterone is associated with decreases in PSA levels, tumor shrinkage (as evaluated by RECIST criteria), radiographic regression of bone metastases and improvement in pain. Levels of adrenocorticotropic hormones increased up to 6-fold but this can be suppressed by dexamethasone.
Abiraterone is a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

ATC Code

L02BX03
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX03 - Abiraterone

Mechanism of Action

Abiraterone is an orally active inhibitor of the steroidal enzyme CYP17A1 (17 alpha-hydroxylase/C17,20 lyase). It inhibits CYP17A1 in a selective and irreversible manner via covalent binding mechanism. CYP17A1 is an enzyme that catalyzes the biosynthesis of androgen and is highly expressed in testicular, adrenal, and prostatic tumor tissue. More specifically, abiraterone inhibits the conversion of 17-hydroxyprognenolone to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 to decrease serum levels of testosterone and other androgens.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

154229-19-3

Wikipedia

Abiraterone

Biological Half Life

Terminal elimination half-life = 5-14 hours

Use Classification

Human drugs -> Zytiga -> EMA Drug Category
Endocrine therapy -> Human pharmacotherapeutic group
Human drugs -> Abiraterone Accord -> EMA Drug Category

Dates

Modify: 2023-08-15
O'Donnell A, Judson I, Dowsett M, Raynaud F, Dearnaley D, Mason M, Harland S, Robbins A, Halbert G, Nutley B, Jarman M: Hormonal impact of the 17alpha-hydroxylase/C(17,20)-lyase inhibitor abiraterone acetate (CB7630) in patients with prostate cancer. Br J Cancer. 2004 Jun 14;90(12):2317-25. [PMID:15150570]
Ryan CJ, Cheng ML: Abiraterone acetate for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Jan;14(1):91-6. doi: 10.1517/14656566.2013.745852. Epub 2012 Nov 30. [PMID:23199349]

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